4-Ethyl-N-(thiazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-N-(thiazol-5-ylmethyl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Ethyl-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 4-ethyl aniline with thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis .
Chemical Reactions Analysis
4-Ethyl-N-(thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Scientific Research Applications
4-Ethyl-N-(thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring plays a crucial role in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in its observed effects .
Comparison with Similar Compounds
4-Ethyl-N-(thiazol-5-ylmethyl)aniline can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-ethyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C12H14N2S/c1-2-10-3-5-11(6-4-10)14-8-12-7-13-9-15-12/h3-7,9,14H,2,8H2,1H3 |
InChI Key |
IIDYQSUVSXDKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.